1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-phenyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one
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Overview
Description
1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-phenyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a sulfanylidene group
Preparation Methods
The synthesis of 1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-phenyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-phenyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-phenyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-phenyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[6-Methyl-4-(4-methylpiperazin-1-YL)-1-phenyl-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one: This compound has a similar piperazine and phenyl structure but lacks the sulfanylidene group.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound contains a piperazine ring but differs in its overall structure and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-methyl-4-(4-methylpiperazin-1-yl)-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-16(14(2)23)17(21-11-9-20(3)10-12-21)19-18(24)22(13)15-7-5-4-6-8-15/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBRHMNEQPCPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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